

Thermochemical Profile of 1,3-Benzoxazol-2-ylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Benzoxazol-2-ylacetonitrile

Cat. No.: B091303

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the available thermochemical data for the heterocyclic compound **1,3-Benzoxazol-2-ylacetonitrile** (CAS: 15344-56-6; Molecular Formula: C₉H₆N₂O). Due to a lack of experimentally determined thermochemical values in the current body of scientific literature, this guide presents a detailed synthesis protocol for the compound, which can be utilized for the production of material for future experimental thermochemical analysis. Furthermore, generalized experimental protocols for key thermochemical measurement techniques—combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method—are provided, based on established methodologies for similar benzoxazole derivatives. These protocols offer a foundational approach for researchers seeking to determine the standard molar enthalpy of formation, phase transition behavior, and sublimation enthalpy of **1,3-Benzoxazol-2-ylacetonitrile**. Additionally, this guide outlines a common computational approach, the G3(MP2)//B3LYP method, which can be employed to calculate theoretical thermochemical properties to complement and support experimental findings. A visual representation of the synthesis workflow is also included to facilitate laboratory application.

Introduction

1,3-Benzoxazol-2-ylacetonitrile is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.^[1] Its derivatives have been

investigated for a range of biological activities. A thorough understanding of the thermochemical properties of this core structure is essential for reaction optimization, safety assessments, and the prediction of its behavior in various chemical and biological systems.

Currently, there is a notable absence of published experimental data regarding the thermochemical properties of **1,3-Benzoxazol-2-ylacetonitrile**. This guide aims to bridge this gap by providing detailed synthesis and generalized experimental protocols to encourage and facilitate the determination of these crucial parameters.

Physicochemical Data

A summary of the basic physicochemical properties of **1,3-Benzoxazol-2-ylacetonitrile** is presented in Table 1.

Property	Value	Source
CAS Number	15344-56-6	[1][2]
Molecular Formula	C ₉ H ₆ N ₂ O	[2][3]
Molecular Weight	158.16 g/mol	[2][3]
Canonical SMILES	<chem>C1=CC=C2C(=C1)N=C(O2)C#N</chem>	[3]
Topological Polar Surface Area	49.8 Å ²	[3]
Hydrogen Bond Acceptor Count	3	[3]

Synthesis of 1,3-Benzoxazol-2-ylacetonitrile

A detailed experimental protocol for the synthesis of **1,3-Benzoxazol-2-ylacetonitrile** has been reported, providing a reliable method for obtaining the compound for further studies.[4]

Experimental Protocol

The synthesis involves the condensation reaction of ortho-aminophenol with malononitrile in the presence of glacial acetic acid and ethanol.[4]

Materials:

- ortho-Aminophenol
- Malononitrile
- Ethanol
- Glacial Acetic Acid

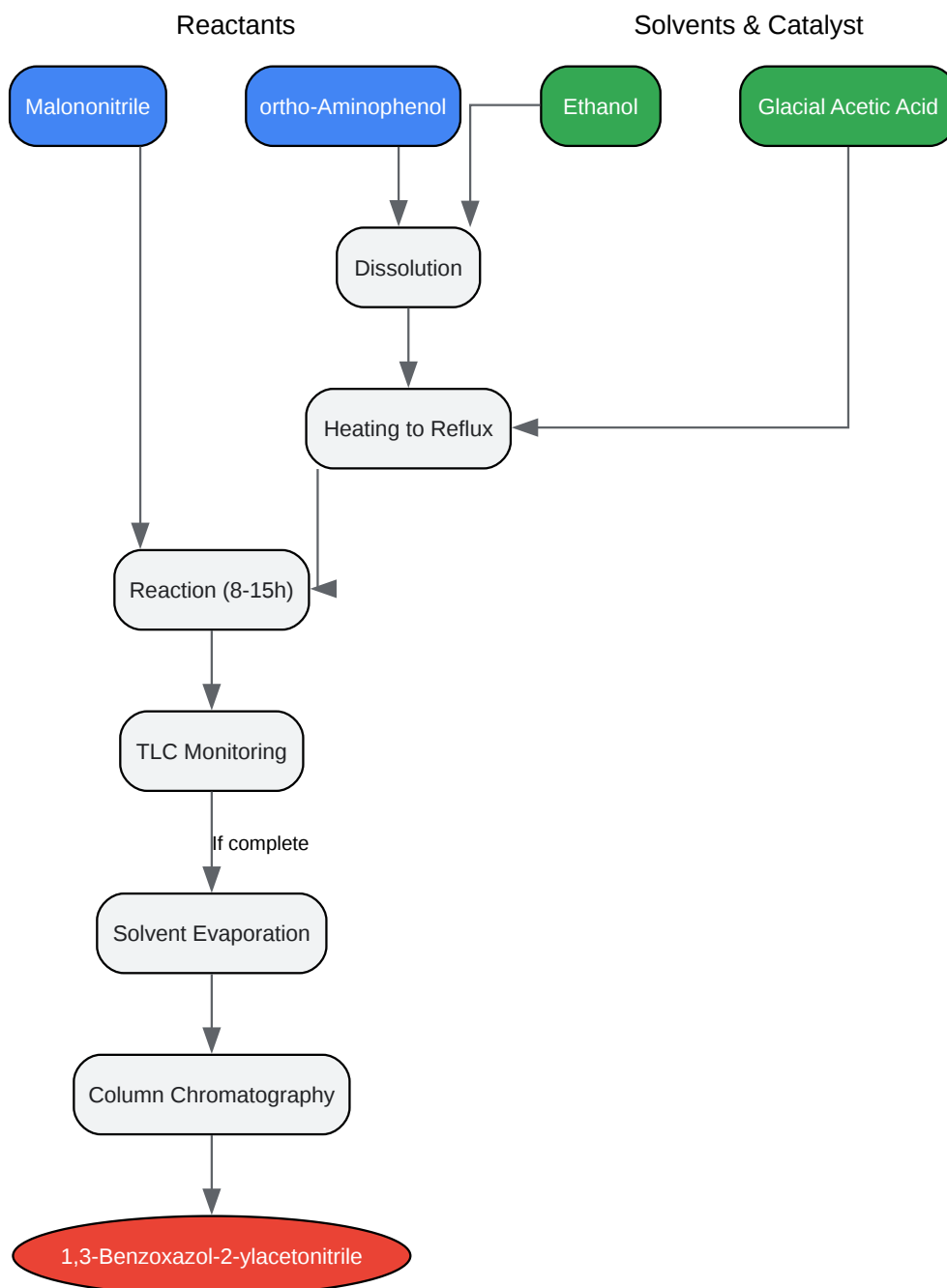
Procedure:

- Dissolve ortho-aminophenol in ethanol in a reaction flask.
- Add glacial acetic acid to the solution.
- Heat the mixture to reflux.
- Add malononitrile to the refluxing solution.
- Continue the reaction for 8 to 15 hours, monitoring the progress using thin-layer chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain **1,3-Benzoxazol-2-ylacetonitrile**.

A yield of over 90% has been reported for this method.[\[4\]](#)

Synthesis Workflow Diagram

Synthesis of 1,3-Benzoxazol-2-ylacetonitrile

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,3-Benzoxazol-2-ylacetonitrile**.

Generalized Experimental Protocols for Thermochemical Analysis

While specific experimental data for **1,3-Benzoxazol-2-ylacetonitrile** is unavailable, the following sections outline generalized protocols for determining key thermochemical parameters based on methodologies applied to similar heterocyclic compounds.^{[5][6][7]}

Combustion Calorimetry for Enthalpy of Formation

Objective: To determine the standard molar enthalpy of combustion ($\Delta_c H^\circ$), from which the standard molar enthalpy of formation ($\Delta_f H^\circ$) in the condensed phase can be calculated.

Apparatus: A static or rotating-bomb combustion calorimeter.

Generalized Protocol:

- Press a known mass of the sample into a pellet.
- Place the pellet in the crucible of the combustion bomb.
- Add a small amount of water to the bomb to ensure saturation of the final atmosphere.
- Seal the bomb and pressurize it with high-purity oxygen.
- Immerse the bomb in the calorimeter vessel containing a known amount of water.
- Allow the system to reach thermal equilibrium.
- Ignite the sample via a cotton fuse connected to platinum ignition wires.
- Record the temperature change of the water in the calorimeter.
- Correct the temperature rise for heat exchange with the surroundings.
- Calibrate the calorimeter using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

- Calculate the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).

Apparatus: A differential scanning calorimeter.

Generalized Protocol:

- Accurately weigh a small sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).
- Record the differential heat flow between the sample and the reference as a function of temperature.
- The peak onset temperature of an endothermic or exothermic event corresponds to the transition temperature.
- The enthalpy of the transition is determined by integrating the area of the peak.

Knudsen Effusion Method for Enthalpy of Sublimation

Objective: To measure the vapor pressure of the solid sample at different temperatures to determine the standard molar enthalpy of sublimation ($\Delta_{\text{sub}} H^\circ$).

Apparatus: A Knudsen effusion apparatus, which typically includes a Knudsen cell, a high-vacuum system, and a microbalance.

Generalized Protocol:

- Load a known mass of the sample into the Knudsen cell, which has a small orifice of known area.
- Place the cell in the apparatus and evacuate the system to a high vacuum.
- Heat the cell to a constant temperature and monitor the mass loss over time due to effusion of the vapor through the orifice.
- The rate of mass loss is used to calculate the vapor pressure at that temperature using the Knudsen equation.
- Repeat the measurement at several different temperatures.
- Plot the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron plot).
- The standard molar enthalpy of sublimation can be derived from the slope of this plot.

Computational Thermochemistry

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties. The Gaussian-3 (G3) theory, particularly the G3(MP2)//B3LYP composite method, is a high-level ab initio approach that has been shown to accurately predict enthalpies of formation for a wide range of organic molecules.^{[5][8]}

G3(MP2)//B3LYP Computational Protocol

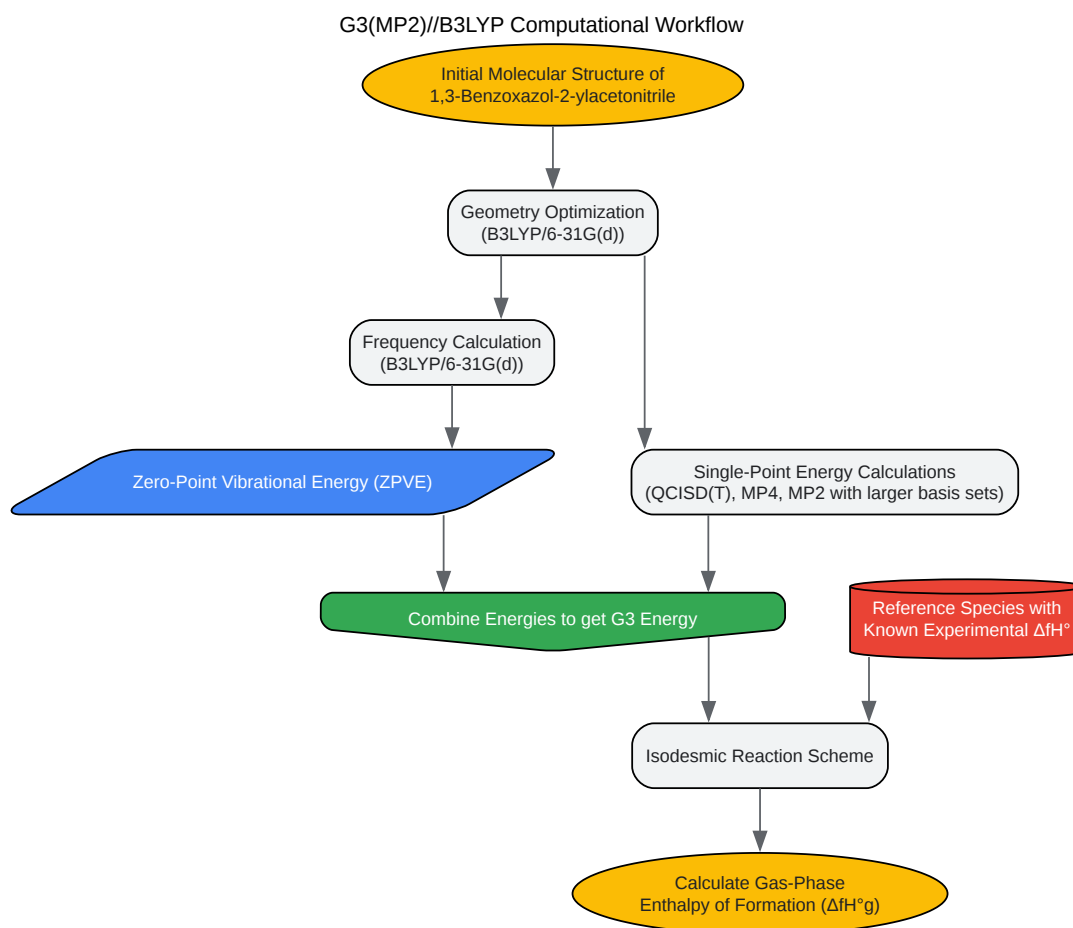
Objective: To calculate the gas-phase enthalpy of formation of **1,3-Benzoxazol-2-ylacetonitrile**.

Computational Workflow:

- Geometry Optimization: The molecular structure is optimized at the B3LYP/6-31G(d) level of theory.
- Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure as a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.
- **G3 Energy Calculation:** The final G3 energy is obtained by combining the energies from the various calculations in a specific, predefined manner that aims to approximate the results of a much more computationally expensive calculation.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the computed G3 energies of the target molecule and reference species with well-established experimental enthalpies of formation are used.

Computational Workflow Diagram



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Caption: A logical workflow for the computational determination of the enthalpy of formation.

Conclusion

This technical guide has consolidated the currently available information on the thermochemical properties of **1,3-Benzoxazol-2-ylacetonitrile**. While experimental data is presently lacking, this document provides the necessary foundational information for researchers to pursue such investigations. The detailed synthesis protocol allows for the preparation of the target compound. The generalized experimental procedures for combustion calorimetry, DSC, and the Knudsen effusion method, along with the outlined G3(MP2)//B3LYP computational workflow, offer robust pathways for determining the key thermochemical parameters of this important heterocyclic compound. The data generated from such studies will be invaluable for the broader scientific community, particularly those in drug development and materials science.

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- To cite this document: BenchChem. [Thermochemical Profile of 1,3-Benzoxazol-2-ylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091303#thermochemical-data-for-1-3-benzoxazol-2-ylacetonitrile\]](https://www.benchchem.com/product/b091303#thermochemical-data-for-1-3-benzoxazol-2-ylacetonitrile)

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